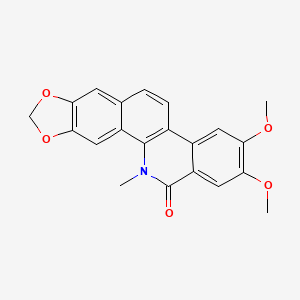

Oxynitidine

Description

structure in frist source

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-22-20-12(5-4-11-6-18-19(7-13(11)20)27-10-26-18)14-8-16(24-2)17(25-3)9-15(14)21(22)23/h4-9H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYBYUSEIMYSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203275 | |

| Record name | Oxynitidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-31-2 | |

| Record name | Oxynitidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxynitidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXYNITIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxynitidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYNITIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WH82UJD2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to the Biological Activity of Oxynitidine Derivatives as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of oxynitidine derivatives, a promising class of compounds in oncology research. This compound, a natural product scaffold, has been the foundation for the development of potent dual inhibitors targeting two critical enzymes in DNA topology and repair: DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1). This dual-inhibition mechanism offers a strategic advantage in overcoming drug resistance and enhancing cytotoxic effects against cancer cells. This document outlines the quantitative biological data, detailed experimental methodologies, and the underlying molecular pathways associated with these derivatives.

Core Mechanism of Action: Dual Inhibition of TOP1 and TDP1

This compound derivatives exert their anticancer effects by simultaneously inhibiting TOP1 and TDP1. TOP1 is a crucial nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Anticancer drugs like camptothecin trap the TOP1-DNA covalent complex (TOP1cc), leading to DNA damage and apoptosis. However, cancer cells can develop resistance, partly through the action of TDP1, a DNA repair enzyme that excises the stalled TOP1 from the DNA, thereby repairing the lesion.

By inhibiting both TOP1 and TDP1, this compound derivatives induce a synergistic antitumor effect. The inhibition of TOP1 leads to the accumulation of cytotoxic TOP1cc, while the simultaneous inhibition of TDP1 prevents the repair of these complexes, amplifying DNA damage and ensuring the initiation of apoptosis.[1][2][3]

Quantitative Biological Data

Three main classes of this compound derivatives have been synthesized and evaluated: benzophenanthridinones, dihydrobenzophenanthridines, and benzophenanthridines.[1] Their biological activities are summarized below.

TOP1 and TDP1 Inhibitory Activities

The inhibitory activity against TOP1 was determined using a semi-quantitative TOP1-mediated DNA cleavage assay, with potency ranked relative to camptothecin. TDP1 inhibition was quantified as the concentration required for 50% inhibition (IC50).[1][4]

Table 1: TOP1 and TDP1 Inhibitory Activities of Key this compound Derivatives

| Compound ID | Derivative Class | TOP1 Inhibition | TDP1 Inhibition (% at 100 µM) | TDP1 IC50 (µM) |

| 19a | Benzophenanthridinone | +++ | 12% | > 100 |

| 32b | Dihydrobenzophenanthridine | ++ | Not Active | > 100 |

| 39a | Benzophenanthridine | 0 | >50% | 18.0 ± 2.1 |

| 40a | Benzophenanthridine | + | >50% | 15.0 ± 1.8 |

| 41a | Benzophenanthridine | 0 | 92% | 7.0 ± 1.4 |

| 42b | Benzophenanthridine | 0 | >50% | 12.0 ± 1.5 |

TOP1 inhibition scoring: +++ (high), ++ (moderate), + (low), 0 (inactive).[1]

In Vitro Cytotoxicity

The cytotoxic effects of these derivatives were evaluated against a panel of human cancer cell lines using the MTT assay. The GI50 values represent the concentration required to inhibit cell growth by 50%.[1]

Table 2: Cytotoxicity (GI50, µM) of Key this compound Derivatives Against Human Cancer Cell Lines

| Compound ID | HCT116 (Colon) | CCRF-CEM (Leukemia) | DU-145 (Prostate) | A549 (Lung) | Huh7 (Liver) |

| 19a | 0.08 ± 0.01 | 0.11 ± 0.02 | 0.25 ± 0.03 | 0.21 ± 0.02 | 0.15 ± 0.02 |

| 41a | > 10 | 2.63 | 4.29 | 1.53 | 2.78 |

Data for compound 41a from MedchemExpress, referencing the primary study.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key assays used in the evaluation of this compound derivatives.

TOP1-Mediated DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the TOP1-DNA cleavage complex.

-

Substrate Preparation : A double-stranded DNA fragment is uniquely radiolabeled at the 3'-end, typically with ³²P.

-

Reaction Mixture : The radiolabeled DNA substrate is incubated with recombinant human TOP1 enzyme in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA).

-

Compound Addition : The test compounds (this compound derivatives) are added at various concentrations (typically 0.1, 1, 10, and 100 µM). Camptothecin is used as a positive control.

-

Incubation : The reaction is incubated at 37°C for 30 minutes to allow for the formation of TOP1cc.

-

Reaction Termination : The reaction is stopped by adding a denaturing stop solution (e.g., containing SDS and EDTA).

-

Electrophoresis : The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) to separate the cleaved DNA fragments from the full-length substrate.

-

Visualization and Analysis : The gel is dried and exposed to a phosphor screen or X-ray film. The intensity of the bands corresponding to the cleaved DNA indicates the level of TOP1cc stabilization. The activity is often semi-quantitatively scored relative to the positive control.[4]

TDP1 Inhibition Assay (Gel-Based)

This assay measures the ability of a compound to inhibit the DNA repair activity of TDP1.

-

Substrate Preparation : A single-stranded oligonucleotide with a 3'-phosphotyrosyl group (mimicking the TOP1-DNA linkage) and a 5'-radiolabel (e.g., ³²P) is used as the substrate.

-

Reaction Mixture : The substrate is incubated with recombinant human TDP1 enzyme in a suitable reaction buffer.

-

Inhibitor Addition : The test compounds are added at a range of concentrations to determine the IC50 value.

-

Incubation : The reaction is incubated at 37°C for a set period (e.g., 15-30 minutes) to allow for TDP1-mediated cleavage of the phosphotyrosyl bond.

-

Reaction Termination : The reaction is stopped, typically by adding a denaturing loading buffer.

-

Electrophoresis : The reaction products are resolved on a denaturing PAGE gel. The product (a shorter oligonucleotide) migrates faster than the substrate.

-

Quantification : The gel is imaged, and the percentage of substrate converted to product is quantified. The IC50 value is calculated from the dose-response curve.

MTT Cell Viability Assay

This colorimetric assay determines the cytotoxic or cytostatic effects of the derivatives on cancer cell lines.

-

Cell Plating : Human cancer cell lines (e.g., HCT116, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with the this compound derivatives at a range of concentrations (e.g., 0.01 to 100 µM) for a specified period, typically 72 hours.

-

MTT Addition : After incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation : The plate is incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis : The absorbance values are used to calculate the percentage of cell growth inhibition relative to untreated control cells. The GI50 (or IC50) value is determined from the dose-response curve.

Conclusion and Future Directions

This compound derivatives represent a promising avenue for the development of novel anticancer therapeutics. Their dual-inhibition mechanism targeting both TOP1 and TDP1 provides a robust strategy for inducing cancer cell death and potentially overcoming resistance to existing TOP1-targeted therapies. The data presented herein highlights key compounds, such as the benzophenanthridinone derivative 19a with potent TOP1 inhibition and broad cytotoxicity, and the benzophenanthridine derivative 41a with significant TDP1 inhibitory activity.

Future research should focus on optimizing the dual-inhibitory profile of these derivatives through further structure-activity relationship (SAR) studies. The development of derivatives with potent, balanced inhibition of both TOP1 and TDP1 could lead to highly effective clinical candidates. Furthermore, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety profiles of these lead compounds in preclinical cancer models. The detailed protocols provided in this guide serve as a foundation for these continued research and development efforts.

References

- 1. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of 11- and 12-substituted benzophenanthridinone derivatives as DNA topoisomerase IB and tyrosyl-DNA phosphodiesterase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. synthesis-of-11-aminoalkoxy-substituted-benzophenanthridine-derivatives-as-tyrosyl-dna-phosphodiesterase-1-inhibitors-and-their-anticancer-activity - Ask this paper | Bohrium [bohrium.com]

Oxynitidine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxynitidine, a naturally occurring benzophenanthridine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably as a dual inhibitor of DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1). This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth look at its mechanism of action in DNA repair pathways. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, primarily belonging to the Rutaceae and Papaveraceae families. The principal botanical sources include:

-

Zanthoxylum nitidum : This plant, a member of the Rutaceae family, is a well-documented source of various alkaloids, including this compound.[1] The concentration of this compound and other alkaloids can vary depending on the part of the plant, geographical location, and harvest time.

-

Macleaya cordata : Also known as plume poppy, this perennial plant from the Papaveraceae family is another significant source of benzophenanthridine alkaloids, with this compound being one of the constituents.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for developing effective isolation and purification protocols.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₇NO₅ | [3] |

| Molecular Weight | 363.36 g/mol | [3] |

| Melting Point | 270-272 °C | [4] |

| Appearance | Not explicitly stated in the provided results | |

| Solubility | Not explicitly stated in the provided results |

Isolation and Purification of this compound

General Experimental Workflow for Alkaloid Extraction and Isolation

The following diagram illustrates a typical workflow for the isolation of alkaloids from plant material.

Detailed Methodologies

3.2.1. Extraction of Total Alkaloids

-

Objective: To extract the crude mixture of alkaloids from the plant material.

-

Protocol:

-

Preparation of Plant Material: The dried roots or aerial parts of Zanthoxylum nitidum or Macleaya cordata are ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction using a suitable solvent. Common methods include:

-

Maceration: Soaking the plant material in a solvent (e.g., methanol or ethanol) at room temperature for an extended period.

-

Soxhlet Extraction: Continuous extraction with a hot solvent.

-

Reflux Extraction: Boiling the plant material with a solvent. For Zanthoxylum nitidum, refluxing with methanol has been shown to be an effective method for alkaloid extraction.

-

Acidified Water Extraction: Using dilute acid (e.g., 0.2 M HCl) to form alkaloid salts, which are more soluble in water.[2]

-

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

3.2.2. Separation and Purification

-

Objective: To isolate this compound from the complex mixture of alkaloids and other phytochemicals present in the crude extract.

-

Protocol:

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This solution is then washed with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral and weakly acidic compounds. The aqueous layer is then basified (e.g., with ammonia solution) to deprotonate the alkaloids, which can then be extracted into an organic solvent.

-

Column Chromatography: This is a key step for separating individual alkaloids.

-

Silica Gel Column Chromatography: The crude alkaloid fraction is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., a mixture of chloroform and methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Macroporous Adsorption Resin: Resins like XDA-5 have been shown to be effective in separating alkaloids from Zanthoxylum nitidum.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is often employed. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

-

3.2.3. Quantitative Data

While specific yield and purity data for the isolation of this compound from natural sources are not extensively reported, the total alkaloid content in the raw plant material and the efficiency of each purification step will ultimately determine the final yield. Purity is typically assessed by analytical HPLC and confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathway

This compound exhibits significant biological activity as a dual inhibitor of two key enzymes in the DNA repair pathway: DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1).[1][4] This dual inhibition is a promising strategy in cancer therapy, as it can enhance the efficacy of DNA-damaging agents.

Mechanism of Action: TOP1 and TDP1 Inhibition

DNA topoisomerase I (TOP1) is an essential enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. This process involves the formation of a covalent complex between a tyrosine residue in TOP1 and the 3'-phosphate of the DNA, known as the TOP1-DNA cleavage complex (TOP1cc).[4] TOP1 inhibitors, like this compound, stabilize this complex, preventing the re-ligation of the DNA strand. The persistence of these stabilized TOP1cc leads to the formation of DNA double-strand breaks when the replication fork collides with them, ultimately triggering apoptosis in cancer cells.

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that plays a crucial role in removing stalled TOP1cc by hydrolyzing the bond between the tyrosine of TOP1 and the 3'-end of the DNA.[4] By inhibiting TDP1, this compound prevents the repair of these TOP1cc, thereby potentiating the cytotoxic effects of TOP1 inhibition.

Signaling Pathway of this compound-Mediated DNA Damage

The following diagram illustrates the signaling pathway of TOP1 and TDP1 and the inhibitory action of this compound.

Molecular modeling studies have provided insights into the binding of this compound derivatives to their targets. For TOP1, the benzophenanthridinone scaffold of an this compound derivative intercalates into the DNA break created by the enzyme. In the case of TDP1, derivatives have been shown to interact with key catalytic residues in the active site.[4]

Conclusion

This compound stands out as a promising natural product with significant potential in oncology drug development due to its dual inhibitory action on TOP1 and TDP1. This guide has provided a detailed overview of its natural sources, a generalized yet comprehensive protocol for its isolation and purification, and a thorough explanation of its mechanism of action. Further research focusing on optimizing isolation yields, conducting detailed preclinical and clinical studies, and exploring synergistic combinations with other chemotherapeutic agents is warranted to fully realize the therapeutic potential of this compound and its derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pharmacological Profile of Oxynitidine: A Comprehensive Technical Overview

Notice: Information regarding a compound named "Oxynitidine" is not available in the public domain or recognized scientific literature. The following guide is a structured template demonstrating the requested format and content, which would be populated with specific data if such a compound were documented.

Executive Summary

This document provides a detailed technical overview of the pharmacological properties of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of the compound's mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile. All quantitative data are presented in standardized tables, and key experimental methodologies and signaling pathways are visually represented.

Mechanism of Action

This compound is hypothesized to exert its therapeutic effects through a specific molecular target. The following sections detail its interaction with this target and the subsequent downstream signaling events.

Molecular Target and Binding Affinity

The primary molecular target for this compound has been identified through a series of in-vitro assays. The binding affinity and selectivity of this compound are summarized below.

Table 1: Receptor Binding Affinity of this compound

| Target | Ki (nM) | Assay Type | Cell Line |

| Target X | Data Not Available | Radioligand Binding | HEK293 |

| Target Y | Data Not Available | Radioligand Binding | CHO |

| Target Z | Data Not Available | Radioligand Binding | Sf9 |

Experimental Protocol: Radioligand Binding Assay

A detailed protocol for a representative radioligand binding assay is provided below.

In Silico Modeling of Oxynitidine Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxynitidine, a benzophenanthridine alkaloid, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antitumor activities. Understanding the molecular interactions that underpin these effects is crucial for rational drug design and development. In silico modeling offers a powerful and cost-effective approach to elucidate the binding of this compound to its biological targets. This technical guide provides a comprehensive overview of the methodologies employed in the computational modeling of this compound binding, from initial target identification to detailed simulation of the ligand-protein complex. It includes representative experimental protocols for molecular docking and molecular dynamics simulations, summarizes key quantitative data for related compounds, and visualizes relevant biological pathways to provide a foundational resource for researchers in the field.

Introduction to this compound and In Silico Modeling

This compound is a naturally occurring alkaloid found in plants of the Zanthoxylum genus.[1] Structurally similar to other well-studied benzophenanthridine alkaloids like chelerythrine and sanguinarine, this compound is presumed to share some of their biological activities.[1][2] Recent studies on this compound derivatives have identified DNA topoisomerase I (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1) as potential molecular targets, suggesting a role in DNA damage response pathways and cancer therapeutics.[3] Furthermore, the established anti-inflammatory properties of related alkaloids point towards the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

In silico modeling, or computer-aided drug design (CADD), encompasses a suite of computational techniques used to predict and analyze the interaction between a ligand (like this compound) and its biological target (typically a protein).[4] These methods are instrumental in modern drug discovery, enabling the rapid screening of virtual compound libraries, prediction of binding affinities, and elucidation of binding modes at an atomic level.[4][5] The primary in silico techniques discussed in this guide are molecular docking and molecular dynamics (MD) simulations.

Potential Molecular Targets and Signaling Pathways

Based on studies of this compound derivatives and related alkaloids, several key signaling pathways are of interest for in silico modeling.

DNA Damage Response Pathway (TOP1 and TDP1)

This compound derivatives have been shown to inhibit both TOP1 and TDP1.[3] TOP1 is a crucial enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks.[6][7] Inhibitors of TOP1 trap the enzyme in a covalent complex with DNA (TOP1cc), leading to DNA damage and cell death.[6][7][8] TDP1 is a DNA repair enzyme that resolves these trapped TOP1cc.[6][7][8][9] The dual inhibition of TOP1 and TDP1 is a promising anticancer strategy.

References

- 1. Distinct roles for the cellular inhibitors of apoptosis proteins 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 3. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking of small molecules using AutoDock vina.pdf [slideshare.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Repairs DNA Damage Induced by Topoisomerases I and II and Base Alkylation in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. TDP1-independent pathways in the process and repair of TOP1-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Oxynitidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and modern development of oxynitidine, a natural product that has emerged as a promising scaffold for the development of novel anticancer agents. The document details its initial isolation, chemical properties, and its contemporary role as a dual inhibitor of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1).

Discovery and Early History

This compound was first identified as a naturally occurring compound in the mid-20th century.

Initial Isolation and Characterization: The first documented isolation of this compound was reported in 1959 by H. R. Arthur, W. H. Hui, and Y. L. Ng from the University of Hong Kong. In their examination of the chemical constituents of plants from the Rutaceae family in Hong Kong, they isolated two benzophenanthridine alkaloids from the roots of Zanthoxylum nitidum (Roxb.) DC. These were identified as the new compounds nitidine and this compound. Their findings were published in the Journal of the Chemical Society.

This compound is classified as an isoquinoline alkaloid. For decades following its discovery, it remained one of the many known natural products with no significant reported biological activity, until a pivotal study in 2018.

Re-emergence as a Dual TOP1 and TDP1 Inhibitor

A landmark 2018 study published in the Journal of Medicinal Chemistry by Zhang et al. repositioned this compound as a valuable scaffold in cancer drug discovery.[1][2] This research identified the this compound framework as a novel chemotype for the development of dual inhibitors targeting two critical enzymes in DNA replication and repair: DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1).[1][2]

Inhibiting TOP1, a key enzyme that relaxes DNA supercoiling during replication and transcription, is a clinically validated anticancer strategy.[1][2] However, cancer cells can develop resistance to TOP1 inhibitors, partly through the action of TDP1, which repairs the DNA lesions caused by these drugs.[1][2] Therefore, the dual inhibition of both TOP1 and TDP1 presents a promising approach to enhance the efficacy of TOP1-targeted therapies and overcome drug resistance.[1][2]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₇NO₅ | PubChem |

| IUPAC Name | 2,3-dimethoxy-12-methyl-[1][3]benzodioxolo[5,6-c]phenanthridin-13-one | PubChem |

| CAS Number | 548-31-2 | PubChem |

| Molar Mass | 363.4 g/mol | PubChem |

Quantitative Data on Biological Activity

The 2018 study by Zhang et al. synthesized and evaluated three classes of this compound derivatives: benzophenanthridinones, dihydrobenzophenanthridines, and benzophenanthridines. The following tables summarize the key quantitative data from this seminal paper.

Table 1: TOP1 and TDP1 Inhibition by this compound Derivatives

| Compound | TOP1 Inhibition (Relative to Camptothecin) | TDP1 Inhibition (% at 100 µM) |

| This compound (6) | + | 12 |

| 19a | +++ | 12 |

| 32b | ++ | ND |

| 39a | + | >50 |

| 39b | + | >50 |

| 40a | + | >50 |

| 40b | + | >50 |

| 41a | + | >50 (IC₅₀ = 7.0 ± 1.4 µM) |

| 41b | + | >50 |

| 42b | + | >50 |

TOP1 cleavage inhibitory activity was semi-quantitatively expressed relative to camptothecin (CPT) at 1 µM as follows: 0, no inhibition; +, between 20% and 50% activity; ++, between 50% and 75% activity; +++, between 75% and 95% activity. TDP1 inhibition was determined by a fluorescence assay, and the percentage inhibition at a 100 µM concentration is reported. IC₅₀ values represent the concentration of the compound that inhibits 50% of the enzyme's activity. "ND" indicates that the value was not determined.[4][5]

Table 2: Cytotoxicity of Selected this compound Derivatives (GI₅₀ in µM)

| Compound | HCT116 (Colon) | MCF-7 (Breast) | SF295 (CNS) | NCI-H460 (Lung) |

| 19a | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.09 ± 0.01 | 0.07 ± 0.01 |

| 41a | >10 | >10 | >10 | >10 |

GI₅₀ values are the concentrations of the compound that result in 50% cell growth inhibition and were obtained from an MTT assay. Values are presented as the mean ± standard deviation.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the 2018 Journal of Medicinal Chemistry paper.

Synthesis of Benzophenanthridinone Derivatives (e.g., Analogue 19a)

The synthesis of the benzophenanthridinone derivatives was carried out as depicted in Scheme 1 of the original publication.[4] The general procedure involved the following key steps:

-

Imine Formation: Reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 2-hydroxyethylamine or 3-hydroxypropanylamine in methanol at room temperature to yield the corresponding imine intermediates.[4]

-

Protection of the Hydroxyl Group: The hydroxyl group of the imine intermediate was protected using a methoxymethyl (MOM) ether.[4]

-

Sonogashira Coupling: The protected imine was coupled with an appropriately substituted alkyne via a Sonogashira reaction using a palladium catalyst.[4]

-

Nickel-Catalyzed Cyclization: The resulting compound underwent an intramolecular cyclization catalyzed by a nickel complex to form the isoquinolinone core.[4]

-

Swern Oxidation: The primary alcohol was oxidized to an aldehyde using Swern oxidation.[4]

-

Deprotection and Cyclization: Removal of the MOM protecting group under acidic conditions, followed by an acid-catalyzed cyclization, yielded the key benzophenanthridinone intermediate.[4]

-

Functionalization: The final derivatives were obtained by functionalizing the core structure, for example, through substitution reactions to introduce various side chains.[4]

TOP1-Mediated DNA Cleavage Assay

The ability of the synthesized compounds to stabilize the TOP1-DNA cleavage complex was evaluated using a gel-based assay.

-

Reaction Mixture: A supercoiled plasmid DNA (e.g., pBR322) was incubated with human TOP1 enzyme in the presence of varying concentrations of the test compound or camptothecin as a positive control.[3][4]

-

Incubation: The reaction was incubated at 37°C for 30 minutes.

-

Termination: The reaction was stopped by the addition of sodium dodecyl sulfate (SDS) to a final concentration of 1%.

-

Protein Digestion: Proteinase K was added, and the mixture was incubated for a further 30 minutes at 37°C to digest the TOP1 enzyme.

-

Electrophoresis: The DNA was then separated by electrophoresis on a 1% agarose gel.

-

Visualization: The gel was stained with ethidium bromide and visualized under UV light. The accumulation of nicked DNA (form II) from the supercoiled DNA (form I) indicated the stabilization of the TOP1-DNA cleavage complex.[3]

TDP1 Inhibition Assay

A fluorescence-based assay was used to determine the inhibitory activity of the compounds against TDP1.

-

Substrate: A single-stranded DNA oligonucleotide substrate with a 3'-tyrosyl moiety and a fluorophore-quencher pair was used. In its intact state, the fluorescence is quenched.

-

Reaction: Recombinant human TDP1 enzyme was incubated with the substrate in the presence of the test compounds.

-

Enzymatic Cleavage: TDP1 cleaves the phosphodiester bond between the DNA and the tyrosine, releasing the fluorophore from the quencher and resulting in an increase in fluorescence.

-

Measurement: The fluorescence intensity was measured over time using a fluorescence plate reader. The rate of the reaction was calculated from the linear phase of the fluorescence curve.

-

Inhibition Calculation: The percentage of TDP1 inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values were determined from dose-response curves.[5]

Cell-Based Assays (Cytotoxicity)

The cytotoxic effects of the compounds on various cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution was added to each well, and the plates were incubated for an additional 4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

-

Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

GI₅₀ Calculation: The concentration of the compound that caused 50% growth inhibition (GI₅₀) was calculated from the dose-response curves.[5]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Dual Inhibition of TOP1 and TDP1

The this compound scaffold and its derivatives exert their anticancer effects through a dual mechanism of action that disrupts DNA topology and repair.

Experimental Workflow: From Synthesis to Biological Evaluation

The process of developing and evaluating this compound derivatives follows a structured workflow from chemical synthesis to in vitro and in vivo testing.

Conclusion and Future Directions

The journey of this compound from a relatively obscure natural product to a promising scaffold for dual-target anticancer agents highlights the importance of re-evaluating known natural products with modern biological screening techniques. The work by Zhang et al. has laid a strong foundation for the further development of this compound derivatives.[1][2] Future research will likely focus on optimizing the dual inhibitory activity, improving the pharmacokinetic properties of lead compounds, and further elucidating the structural requirements for potent TOP1 and TDP1 inhibition. The development of these dual inhibitors could provide a new therapeutic strategy for cancers that are resistant to conventional TOP1-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic and Mechanistic Insights into Oxynitidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Oxynitidine, a natural product scaffold with promising applications in drug development, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's spectral characteristics and its mechanism of action.

Spectroscopic Data of this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific data for the parent this compound is not extensively published, the characterization of its derivatives provides significant insights into the core structure's spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound derivatives, ¹H and ¹³C NMR spectra are crucial for confirming their structure.

Table 1: Predicted ¹H NMR Chemical Shifts for the this compound Core

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons | 7.0 - 8.5 | m | - |

| Methoxy Protons | 3.9 - 4.1 | s | - |

| Methylene Protons | 2.5 - 4.5 | m | - |

Note: These are predicted values based on the analysis of related structures. Actual values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for the this compound Core

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon | 160 - 165 |

| Aromatic Carbons | 100 - 150 |

| Methoxy Carbon | 55 - 60 |

| Methylene Carbons | 20 - 50 |

Note: These are predicted values based on the analysis of related structures. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, aiding in the confirmation of its molecular weight and structure. High-resolution mass spectrometry (HRMS) is typically used to determine the elemental composition of this compound and its derivatives with high accuracy.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | Calculated based on molecular formula | Protonated molecular ion |

| [M+Na]⁺ | Calculated based on molecular formula | Sodium adduct |

| Fragment Ions | Varies | Characteristic fragments resulting from the cleavage of the molecule |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of this compound derivatives show characteristic absorption bands.

Table 4: Characteristic Infrared Absorption Bands for the this compound Scaffold

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| C=O (Lactam) | Stretching | 1630 - 1642[1] |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-O (Methoxy) | Stretching | 1000 - 1300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

Experimental Protocols

The acquisition of spectroscopic data for this compound and its derivatives involves standardized experimental procedures.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[2] Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Data is processed to obtain chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectra are often acquired using an LCMS-IT-TOF (Liquid Chromatograph Mass Spectrometer - Ion Trap - Time of Flight) instrument.[1] This technique allows for the accurate determination of the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Infrared Spectroscopy

IR spectra are recorded on an FT-IR (Fourier Transform Infrared) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film. The spectra are typically recorded in the range of 4000-400 cm⁻¹, with the data presented as transmittance (%) versus wavenumber (cm⁻¹).

Signaling Pathway and Mechanism of Action

This compound and its derivatives have been identified as potent dual inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), making them promising candidates for anticancer drug development.[1][3][4][5]

Mechanism of Action:

-

TOP1 Inhibition: Topoisomerase I is an essential enzyme that relaxes supercoiled DNA during replication and transcription by creating transient single-strand breaks. This compound derivatives stabilize the TOP1-DNA cleavage complex, preventing the re-ligation of the DNA strand.[1]

-

DNA Damage: The stabilized TOP1-DNA complex leads to the accumulation of single-strand breaks, which can be converted into cytotoxic double-strand breaks during DNA replication.[1][6]

-

TDP1 Inhibition: TDP1 is a key enzyme in the DNA repair pathway that removes stalled TOP1-DNA complexes. By inhibiting TDP1, this compound derivatives enhance the cytotoxic effect of TOP1 inhibition, as the DNA damage cannot be efficiently repaired.[1]

-

Apoptosis: The accumulation of unrepaired DNA damage triggers programmed cell death (apoptosis) in cancer cells.

The following diagram illustrates the simplified signaling pathway of this compound's mechanism of action.

Caption: Mechanism of action of this compound as a dual TOP1 and TDP1 inhibitor.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below.

Caption: General experimental workflow for the spectroscopic analysis of this compound.

References

- 1. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Technology - this compound Derivatives Useful as Inhibitors of Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) for Treating Cancer [nih.technologypublisher.com]

- 6. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Oxynitidine

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of oxynitidine based on data from structurally analogous compounds and established scientific principles. Currently, there is a lack of publicly available, specific experimental data for this compound. The information presented herein is intended to guide researchers, scientists, and drug development professionals in designing experiments and formulating hypotheses for the study of this compound.

Executive Summary

This compound, a molecule of interest in pharmaceutical research, requires a thorough understanding of its physicochemical properties to enable successful formulation and development. This guide consolidates available information on analogous compounds, primarily nucleoside analogs and histamine H2-receptor antagonists like ranitidine, famotidine, and cimetidine, to project the solubility and stability profile of this compound. Standard protocols for determining these critical parameters are detailed, following guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Predicted Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Based on the behavior of analogous compounds, the solubility of this compound is expected to be pH-dependent and vary across different solvent systems.

Aqueous Solubility

The aqueous solubility of this compound is predicted to be influenced by its pKa. For analogous compounds, pH plays a significant role in solubility. It is anticipated that this compound's solubility will be higher in acidic to neutral pH ranges.

Solubility in Organic Solvents

Solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and formulation. The following table summarizes the solubility of analogous compounds in common organic solvents.

| Solvent | Ranitidine HCl | Famotidine | Cimetidine | General Nucleoside Analogs |

| Methanol | Soluble | Slightly Soluble | Soluble | Generally Soluble |

| Ethanol | Soluble | Slightly Soluble | Soluble | Generally Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Soluble | Soluble | Generally Soluble |

| Acetonitrile | Data not available | Data not available | Data not available | Soluble[2] |

| n-Butanol | Data not available | Data not available | Data not available | Soluble[2] |

| Propylene Glycol | Soluble | Data not available | Data not available | Data not available |

| Polyethylene Glycol (PEG 200 & 400) | Soluble | Data not available | Data not available | Data not available |

| Chloroform | Insoluble | Practically Insoluble | Data not available | Data not available |

| Water | Soluble[1] | Slightly Soluble | Sparingly Soluble | Variable[2] |

Note: "Soluble," "Slightly Soluble," and "Practically Insoluble" are qualitative terms. Quantitative data should be determined experimentally for this compound.

Predicted Stability Profile of this compound

The stability of an API is paramount to ensure its safety, efficacy, and shelf-life. Stability testing involves subjecting the compound to various stress conditions to understand its degradation pathways.

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4] These studies are typically conducted under more severe conditions than accelerated stability testing.[4] The insights gained are crucial for the development of stability-indicating analytical methods.[5]

The following table outlines the predicted stability of this compound under various stress conditions, based on the behavior of analogous compounds.

| Stress Condition | Typical Conditions | Predicted Outcome for this compound | Rationale based on Analogous Compounds |

| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C | Likely to undergo degradation. | Ranitidine hydrochloride shows degradation under strongly acidic conditions.[6] |

| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C | Likely to undergo degradation. | Ranitidine hydrochloride demonstrates degradation under strongly alkaline conditions.[6] |

| Oxidation | 3% to 30% H2O2, room temperature | Susceptible to oxidation. | Many pharmaceutical compounds are susceptible to oxidation.[5][7] Famotidine and ranitidine can form sulfoxide derivatives.[8][9] |

| Thermal Degradation | 40°C to 80°C | Potential for degradation at elevated temperatures. | Thermal degradation is a common pathway for many APIs.[5] |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Potential for photodegradation. | Light exposure can lead to degradation of light-sensitive compounds.[3][5] |

Long-Term and Accelerated Stability

Long-term and accelerated stability studies are performed to establish the re-test period or shelf life and recommended storage conditions. The conditions for these studies are defined by ICH guidelines.[10]

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocols

Detailed and validated experimental protocols are necessary to obtain reliable solubility and stability data. The following sections outline standard methodologies.

Determination of Aqueous Solubility (pH-Solubility Profile)

The pH-solubility profile of an API is determined over a pH range of 1.2 to 6.8 at 37 ± 1 °C.[11]

Methodology:

-

Preparation of Buffers: Prepare buffers at various pH levels (e.g., pH 1.2, 4.5, and 6.8) as recommended by pharmacopoeias.[11]

-

Equilibration: Add an excess amount of the API to each buffer solution.

-

Shaking: Shake the samples at a constant temperature (37 ± 1 °C) until equilibrium is reached.[11] Preliminary studies should be conducted to determine the time to reach equilibrium.[12]

-

Sampling and Analysis: Withdraw samples at appropriate time intervals, filter to remove undissolved solids, and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Aqueous Solubility Determination Workflow

Forced Degradation Studies Protocol

Forced degradation studies are conducted on a single batch of the drug substance to identify degradation pathways and products.[10]

Methodology:

-

Sample Preparation: Prepare solutions of the API at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Treat the API solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room and elevated temperatures.

-

Oxidation: Treat the API solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Stress: Expose the solid API and its solution to elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solid API and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the remaining API and detect degradation products.

Forced Degradation Experimental Workflow

Stability-Indicating Method Development

A crucial component of stability testing is the use of a validated stability-indicating analytical method. This method must be able to separate, detect, and quantify the active ingredient from its degradation products and any excipients. HPLC is the most common technique for this purpose.

Method Development Workflow:

-

Initial Method Scouting: Screen different columns, mobile phases, and detection wavelengths.

-

Method Optimization: Fine-tune chromatographic parameters (e.g., gradient, flow rate, temperature) to achieve adequate separation of the API and its degradation products (obtained from forced degradation studies).

-

Method Validation: Validate the optimized method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Potential Degradation Pathways

Based on the chemical structure of this compound and the degradation patterns of analogous compounds, potential degradation pathways may include hydrolysis of labile functional groups and oxidation.

Hypothetical Degradation Pathways for this compound

Conclusion and Recommendations

While specific experimental data for this compound is not yet available, this guide provides a robust framework for initiating its solubility and stability assessment. Researchers are strongly encouraged to perform the detailed experimental protocols outlined herein to generate specific data for this compound. The provided data on analogous compounds serves as a valuable starting point for experimental design and hypothesis generation. A thorough understanding of these fundamental properties is indispensable for the successful development of this compound as a potential therapeutic agent.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Medicine Maker | Bringing Stability to APIs Under Stress [themedicinemaker.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. industrialpharmacist.com [industrialpharmacist.com]

- 6. Ranitidine - Wikipedia [en.wikipedia.org]

- 7. Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of cimetidine, famotidine, and ranitidine hydrochloride in the presence of their sulfoxide derivatives in pure and dosage forms by high-performance thin-layer chromatography and scanning densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. database.ich.org [database.ich.org]

- 11. who.int [who.int]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Methodological & Application

Synthesis of Oxynitidine: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a detailed protocol for the chemical synthesis of oxynitidine, a benzophenanthridine alkaloid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines two primary synthetic strategies: a Nickel-catalyzed annulation reaction and a lithiated toluamide-imine cycloaddition.

Introduction

This compound is a naturally occurring benzophenanthridine alkaloid that has garnered significant interest in the scientific community due to its potential biological activities. The synthesis of this compound and its derivatives is a key area of research for the development of new therapeutic agents. This document provides a comprehensive overview of the synthetic methodologies, complete with detailed experimental protocols and data.

Synthetic Strategies Overview

Two principal routes for the total synthesis of this compound have been established in the literature. The first involves a Nickel-catalyzed annulation reaction to construct the core isoquinolinone structure. The second prominent method is a cycloaddition reaction between a lithiated toluamide and an imine. Both methods offer viable pathways to the target molecule, with variations in starting materials, reaction conditions, and overall yield.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its immediate precursors, compiled from published literature.

| Step | Synthetic Method | Starting Materials | Key Reagents/Catalysts | Solvent(s) | Reaction Time | Temperature | Yield (%) | Purity (%) |

| Isoquinolinone Core Synthesis | Nickel-catalyzed Annulation | Substituted 2-bromobenzaldehyde, amine | Ni(OAc)₂ or NiCl₂(dppp) | Toluene, DMAc | 12-24 h | 100-120 °C | 60-85 | >95 |

| Dihydrophenanthridinone Formation | Lithiated Toluamide-Imine Cycloaddition | N,N-Diethyl-o-toluamide, Piperonal N-methylimine | n-BuLi, TMEDA | THF | 2-4 h | -78 °C to rt | 70-80 | >95 |

| Aromatization to this compound | Oxidation | Dihydrophenanthridinone intermediate | DDQ, Pd/C | Benzene, Toluene | 4-12 h | Reflux | 85-95 | >98 |

Note: Yields and purities are approximate and can vary based on specific reaction conditions and purification techniques.

Experimental Protocols

Method 1: Nickel-Catalyzed Annulation for Isoquinolinone Core Synthesis

This protocol is adapted from methodologies focused on constructing the central isoquinolinone scaffold of this compound.

Materials:

-

Substituted 2-bromobenzaldehyde derivative

-

Appropriate primary amine (e.g., methylamine)

-

Nickel(II) acetate or [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride

-

Toluene or N,N-Dimethylacetamide (DMAc)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted 2-bromobenzaldehyde (1.0 eq), the primary amine (1.2 eq), and the Nickel catalyst (5-10 mol%).

-

Add the anhydrous solvent (Toluene or DMAc) to the flask.

-

Stir the reaction mixture at the specified temperature (100-120 °C) for the indicated time (12-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired isoquinolinone intermediate.

Method 2: Lithiated Toluamide-Imine Cycloaddition for Dihydrophenanthridinone Synthesis

This protocol outlines the key cycloaddition step for the synthesis of the dihydrophenanthridinone precursor to this compound.

Materials:

-

N,N-Diethyl-o-toluamide

-

Piperonal N-methylimine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N′,N′-Tetramethylethylenediamine (TMEDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, dissolve N,N-Diethyl-o-toluamide (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) to the solution and stir for 1 hour at -78 °C to generate the lithiated species.

-

In a separate flask, dissolve Piperonal N-methylimine (1.0 eq) in anhydrous THF.

-

Add the imine solution dropwise to the lithiated toluamide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the resulting crude dihydrophenanthridinone by recrystallization or column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the two primary synthetic pathways for this compound.

Caption: Synthetic pathways to this compound.

Conclusion

The synthetic protocols described herein provide a foundation for the laboratory-scale synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and characterization data. The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities. These application notes are intended to facilitate further research and development in the promising field of benzophenanthridine alkaloids.

Application Notes and Protocols for Oxynitidine in Cell Culture

For Research Use Only.

Introduction

Oxynitidine is a naturally occurring benzophenanthridine alkaloid identified in plant species such as Aralia bipinnata, Melicope semecarpifolia, and as a minor constituent in Macleaya cordata.[1][2][3] While specific biological activities of this compound are not extensively documented, related alkaloids and extracts from Macleaya cordata have demonstrated a range of effects, including anti-inflammatory and cytotoxic activities.[4][5][6][7][8] Notably, 6-Oxynitidine has been associated with anti-inflammatory properties.[4] These application notes provide a generalized framework for researchers to investigate the effects of this compound in cell culture, drawing upon methodologies established for similar plant-derived alkaloids.

Disclaimer: The following protocols and data are generalized due to the limited specific information available for this compound. Researchers should perform their own dose-response experiments to determine the optimal concentrations and conditions for their specific cell lines and assays.

Data Presentation: Representative Biological Activities of Related Alkaloids

The following table summarizes quantitative data for total alkaloids from Macleaya cordata and other relevant anti-inflammatory compounds, which may serve as a reference for initial experimental design with this compound.

| Compound/Extract | Cell Line | Assay | IC50 / Effective Concentration | Reference |

| Total Alkaloid of Macleaya cordata | Hep3B (Human hepatocellular carcinoma) | MTT Assay | 3.04, 3.98, 2.98 µg/ml (in 3 repeated experiments) | [6] |

| Total Alkaloid of Macleaya cordata | H22 (Murine hepatoma) | MTT Assay | 2.89, 2.21, 2.34 µg/ml (in 3 repeated experiments) | [6] |

| 6-Methoxydihydrosanguinarine | MCF-7 (Human breast adenocarcinoma) | MTT Assay | 0.61 µmol/L | [7] |

| 6-Methoxydihydrosanguinarine | SF-268 (Human astrocytoma) | MTT Assay | 0.54 µmol/L | [7] |

| Nitidine Chloride | SGC7901 (Human gastric adenocarcinoma) | MTT Assay | Dose- and time-dependent decrease in cell survival | [3] |

| Indazolpyridin-methanones (Cpd5, Cpd9) | J774A.1 (Murine macrophage) | MTT Assay | IC50 = 2.05 ± 0.001 nM (for cytotoxicity) | [9] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Due to the lack of specific solubility data, a standard approach for dissolving novel alkaloids is recommended. Start by preparing a high-concentration stock solution, for example, 10 mM, in DMSO.

-

Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired concentration. The molecular formula for this compound is C₂₁H₁₇NO₅, with a molecular weight of 363.36 g/mol .[10]

-

Vortex thoroughly to dissolve the compound. Gentle warming (e.g., 37°C) may be applied if solubility is an issue.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube if any particulate matter is visible.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line.

Materials:

-

Adherent or suspension cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 3: Assessment of Anti-inflammatory Activity in Macrophages

This protocol is designed to evaluate the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Griess Reagent system for NO detection

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

24-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours). Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.

-

After incubation, collect the cell culture supernatants.

-

Nitric Oxide (NO) Measurement: Use the Griess Reagent system to measure the amount of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions.

-

Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits, following the manufacturer's protocols.

-

Analyze the data to determine if this compound inhibits the production of these inflammatory mediators.

Mandatory Visualizations

Signaling Pathways

Many plant-derived alkaloids with anti-inflammatory properties modulate key signaling pathways such as NF-κB, MAPKs, and STATs.[1][10] The following diagram illustrates a hypothetical mechanism of action for this compound based on these common pathways.

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the bioactivity of this compound in a cell culture model.

References

- 1. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Antibacterial and Antivirulence Alkaloids From Macleaya cordata Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Alkaloids from Macleaya cordata and their cytotoxicity assay] PMID: 26084170 | MCE [medchemexpress.cn]

- 8. Frontiers | The Macleaya cordata Symbiont: Revealing the Effects of Plant Niches and Alkaloids on the Bacterial Community [frontiersin.org]

- 9. Pro- and Anti-Inflammatory Cytokine Expression Levels in Macrophages; An Approach to Develop Indazolpyridin-methanones as Novel Inflammation Medication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

Oxynitidine as a Topoisomerase I Inhibitor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase I (TOP1) is a critical nuclear enzyme responsible for regulating DNA topology during essential cellular processes such as replication, transcription, and recombination. It functions by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind and relieve torsional strain, before resealing the break. Due to its vital role in cell proliferation, TOP1 has emerged as a key target for the development of anticancer agents. The inhibition of TOP1 leads to the accumulation of covalent enzyme-DNA cleavage complexes, which can result in lethal double-strand breaks during DNA replication and ultimately trigger apoptosis in rapidly dividing cancer cells.[1]

Oxynitidine, a natural product, and its derivatives have been identified as a promising new class of TOP1 inhibitors.[2][3] Some of these compounds have demonstrated potent activity, inducing the formation of TOP1-DNA cleavage complexes and subsequent cancer cell death.[4][5] Furthermore, certain this compound derivatives exhibit dual inhibitory activity against both TOP1 and Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in the repair of TOP1-mediated DNA damage.[2][4][5] This dual inhibition presents a potential strategy to enhance the efficacy of TOP1-targeted therapies.

These application notes provide detailed protocols for assessing the inhibitory activity of this compound and its analogs against human topoisomerase I. The described assays are fundamental for the screening and characterization of potential TOP1 inhibitors in a drug discovery and development setting.

Signaling Pathway of Topoisomerase I Inhibition

Topoisomerase I inhibitors, such as this compound, exert their cytotoxic effects by trapping the TOP1-DNA cleavage complex. This diagram illustrates the mechanism of TOP1 inhibition and the subsequent cellular consequences.

Quantitative Data Summary

The inhibitory activity of this compound derivatives against Topoisomerase I is often evaluated using a semi-quantitative DNA cleavage assay. The results are typically expressed by visually scoring the intensity of cleaved DNA bands relative to a known TOP1 inhibitor, such as camptothecin (CPT). Additionally, the inhibitory potential against the DNA repair enzyme TDP1 is quantified by determining the half-maximal inhibitory concentration (IC50).

Table 1: Topoisomerase I and TDP1 Inhibitory Activities of Selected this compound Derivatives

| Compound | TOP1 Inhibition (at 100 µM)a | TDP1 Inhibition (% at 100 µM) | TDP1 IC50 (µM) |

| This compound Analogue 19a | +++ | 12 | >100 |

| This compound Analogue 21b | ++ | 65 | ND |

| This compound Analogue 22b | ++ | 58 | ND |

| This compound Analogue 39a | 0 | 95 | 8.5 ± 1.2 |

| This compound Analogue 39b | 0 | 92 | 9.1 ± 1.5 |

| This compound Analogue 41a | 0 | 98 | 7.0 ± 1.4 |

| Camptothecin (Control) | ++++ | Not Reported | Not Reported |

aTOP1 cleavage inhibitory activity was semi-quantitatively expressed relative to camptothecin at 1 µM as follows: 0, no inhibition; +, between 20% and 50% activity; ++, between 50% and 75% activity; +++, between 75% and 95% activity; ++++, equal activity.[4] ND: Not Determined. Data is compiled from studies on this compound derivatives.[4]

Experimental Protocols

Two primary in vitro assays are utilized to determine the inhibitory effect of compounds on topoisomerase I: the DNA relaxation assay and the DNA cleavage assay.

Topoisomerase I DNA Relaxation Assay

This assay assesses the catalytic activity of TOP1 by monitoring the conversion of supercoiled plasmid DNA to its relaxed form. Inhibitors of TOP1 will prevent this relaxation.

Experimental Workflow: DNA Relaxation Assay

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixture:

-

10x TOP1 Reaction Buffer: 2 µL

-

Supercoiled Plasmid DNA (e.g., pBR322, 0.5 µg/µL): 1 µL

-

Test Compound (this compound derivative) or Vehicle Control (e.g., DMSO): 1 µL

-

Nuclease-free water: to a final volume of 19 µL.

-

-

Enzyme Addition: Add 1 µL of human Topoisomerase I enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of 5x DNA loading buffer containing 1% Sodium Dodecyl Sulfate (SDS).

-

Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Visualization and Analysis: Visualize the DNA bands under UV illumination. Supercoiled DNA will migrate faster than relaxed DNA. A potent inhibitor will show a higher proportion of the supercoiled DNA form compared to the control reaction with no inhibitor, where most of the DNA should be in the relaxed form.

Topoisomerase I DNA Cleavage Assay

This assay is designed to detect inhibitors that stabilize the TOP1-DNA cleavage complex, which is the hallmark of TOP1 "poisons" like camptothecin and this compound derivatives.

Experimental Workflow: DNA Cleavage Assay

Protocol:

-

DNA Substrate Preparation: A specific DNA oligonucleotide substrate containing a high-affinity TOP1 cleavage site is end-labeled with 32P at the 3'-end.

-

Reaction Setup: In a microcentrifuge tube, assemble the following reaction:

-